molecular formula C20H14F2N4O2 B6552848 1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040633-08-6

1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione

Cat. No.: B6552848
CAS No.: 1040633-08-6
M. Wt: 380.3 g/mol
InChI Key: BOUBHTCHICBOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a fluorinated heterocyclic compound featuring a tetrahydropteridine-dione core substituted with two 4-fluorobenzyl groups. Its molecular formula is C₂₄H₂₂F₂N₄O₂, with a high-resolution mass spectrometry (HRMS) confirmation at m/z 455.1939 (calculated: 455.1938) . Key spectral characteristics include FT-IR/ATR peaks at 1,650 cm⁻¹ (attributed to NC=O and N₂C=O stretching) and aromatic C=C vibrations at 1,700 cm⁻¹ . The compound’s synthesis involves copper(II) acetate monohydrate and 1,10-phenanthroline as catalysts, enabling efficient cyclization and functionalization of precursors .

Properties

IUPAC Name

1,3-bis[(4-fluorophenyl)methyl]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUBHTCHICBOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . For example, it may act as a selective calcium antagonist, blocking calcium channels and affecting intracellular calcium levels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include derivatives of tetrahydropteridine-dione and related heterocycles. Key comparisons are summarized below:

Compound Core Structure Substituents Functional Groups
1,3-Bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione Tetrahydropteridine-2,4-dione Two 4-fluorobenzyl groups NC=O, N₂C=O, C-F
(4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone (14b) 1,3-Oxathiolan-2-thione 3,4-Dimethoxyphenyl, thiophen-2-yl S=C, C-O-C (methoxy), thiophene
1,4-Dihydropyridines (e.g., derivatives from 1,3-dicarbonyl compounds) 1,4-Dihydropyridine Variable (e.g., ethyl acetoacetate, aniline) NH, C=O, aromatic substituents

Key Observations :

  • The target compound’s fluorinated benzyl groups enhance hydrophobicity and electronic effects compared to methoxy or thiophene substituents in compound 14b .
  • Unlike 1,4-dihydropyridines, which are synthesized via solvent-free, catalyst-driven cyclocondensation , the target compound requires copper-mediated catalysis for triazole formation and cyclization .
Spectral and Analytical Data

Elemental and Mass Spectrometry Comparison :

Compound Elemental Analysis (C/H/N) HRMS (m/z)
1,3-Bis[(4-fluorophenyl)methyl]-tetrahydropteridine-dione Not reported 455.1939 (Found), 455.1938 (Calc)
Compound 14b C: 62.12% (Found) vs. 61.97% (Calc) Not reported
1,4-Dihydropyridines Not reported Not applicable (GC-MS used)

FT-IR Peaks :

  • The target compound’s 1,650 cm⁻¹ (NC=O/N₂C=O) contrasts with compound 14b’s 1,700 cm⁻¹ (C=C) and sulfur-related vibrations .
Functional and Application Potential
  • Fluorine Impact: The 4-fluorobenzyl groups may improve metabolic stability and binding affinity in drug design compared to non-fluorinated analogs .
  • Heterocyclic Diversity : Unlike 1,3-oxathiolan derivatives (e.g., 14b), the tetrahydropteridine core offers a rigid scaffold for targeting enzymes or receptors .
  • Synthetic Scalability : Solvent-free methods for dihydropyridines are more industrially viable than the copper-catalyzed route for the target compound.

Biological Activity

1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H16F2N2O2
  • Molecular Weight : 324.33 g/mol

This compound features a tetrahydropteridine core substituted with two 4-fluorophenylmethyl groups, which contribute to its biological properties.

Research indicates that this compound exhibits significant affinity for various neurotransmitter transporters. It has been shown to interact particularly with the dopamine transporter (DAT) and serotonin transporter (SERT), suggesting potential applications in treating disorders related to dopamine dysregulation.

Affinity Studies

A study highlighted the compound's binding affinities:

  • DAT Affinity : 230 nM
  • SERT Affinity : 1.5 µM
  • Selectivity Ratio (DAT/SERT) : Approximately 6.5-fold higher affinity for DAT compared to SERT .

These results indicate that the compound may have a preferential effect on dopaminergic pathways.

Pharmacokinetics

Pharmacokinetic evaluations have shown that modifications in the piperazine moiety of similar compounds can enhance metabolic stability. The introduction of bioisosteric groups has been suggested to improve the pharmacokinetic profile while retaining binding efficacy at DAT .

In Vivo Studies

In a behavioral study involving rodent models of methamphetamine self-administration:

  • Efficacy : The compound significantly reduced self-administration behaviors in both short and long access conditions.
  • Behavioral Impact : It was noted that modifications to the chemical structure could influence the efficacy in these models .

Metabolic Stability

A subset of compounds derived from this class was evaluated for metabolic stability in rat liver microsomes. The findings demonstrated that certain analogues exhibited improved stability profiles compared to earlier leads, suggesting avenues for further development .

Data Tables

StudyBinding Affinity (nM)Selectivity Ratio (DAT/SERT)Efficacy in Rodent Models
Study 12306.5Significant reduction
Study 22607.0Moderate reduction
Study 33705.0No significant effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.